molecular formula C7H11N3O B1431836 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine CAS No. 1428233-89-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine

Cat. No.: B1431836
CAS No.: 1428233-89-9
M. Wt: 153.18 g/mol
InChI Key: ZPWOBDAEJKPHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is a heterocyclic compound that features a unique structure combining pyrazole and oxazine rings

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-6-5-9-10-2-1-3-11-7(6)10/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWOBDAEJKPHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent. Its derivatives have been studied for their roles as inhibitors in various biological pathways.

Anticancer Activity

Recent studies have indicated that analogs of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine may act as potent anticancer agents. Research shows that certain derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds derived from this structure have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

CompoundTarget Cancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLung CancerCell cycle arrest

Neurological Applications

The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Some derivatives have shown promise in reducing neuroinflammation and oxidative stress in preclinical models.

CompoundDisease TargetedEffect ObservedReference
Compound CAlzheimer’s DiseaseReduced neuroinflammation
Compound DParkinson’s DiseaseNeuroprotective effects

Agricultural Applications

In addition to medicinal uses, (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine has applications in agriculture, particularly as a potential pesticide or herbicide.

Pesticidal Properties

Research has indicated that certain derivatives possess insecticidal activity against common agricultural pests. These compounds disrupt critical biological pathways in insects, leading to mortality or impaired development.

CompoundTarget PestMode of ActionReference
Compound EAphidsMetabolic disruption
Compound FBeetlesGrowth inhibition

Herbicidal Activity

Some studies suggest that the compound can inhibit weed growth by interfering with specific metabolic processes. This property could be utilized to develop new herbicides that are effective yet environmentally friendly.

Materials Science Applications

The unique chemical structure of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine also lends itself to applications in materials science.

Polymer Synthesis

This compound can be used as a monomer in the synthesis of novel polymers with desirable mechanical and thermal properties. Research indicates that polymers incorporating this structure exhibit enhanced stability and resistance to degradation.

Coatings

Due to its chemical properties, it can be utilized in developing coatings that provide protective barriers against environmental factors such as moisture and UV radiation.

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is unique due to its specific combination of pyrazole and oxazine rings, along with the presence of an amine group. This structure provides a versatile platform for further functionalization and exploration in various scientific fields .

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is a heterocyclic amine that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is C6H8N4OC_6H_8N_4O. Its structure features a pyrazolo[5,1-b][1,3]oxazine core, which is known for various biological activities. The compound can be synthesized through multiple methods involving the reaction of specific precursors under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing pyrazole moieties have been reported to exhibit significant anti-proliferative effects against various cancer cell lines. In a study evaluating several pyrazole derivatives, including those related to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine, promising results were observed in terms of reduced cell viability in cancer models such as HepG2 and HCT116 cells. The IC50 values for some derivatives were recorded as low as 6.9 µg/mL, indicating potent activity against these cell lines .

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds have also been investigated. The compound was tested against various bacterial strains and demonstrated effective inhibition comparable to standard antibiotics. For example, minimum inhibitory concentrations (MIC) were determined for several derivatives against Staphylococcus aureus and Escherichia coli, showing that certain derivatives possess significant antibacterial activity .

The mechanism underlying the biological activities of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine involves multiple pathways:

  • Apoptosis Induction : Studies suggest that some derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Enzyme Inhibition : The compound has been linked to the inhibition of specific enzymes involved in cancer progression and inflammation .

Study 1: Synthesis and Evaluation

In a comprehensive study published in 2021, researchers synthesized a series of pyrazolo derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy. Among them, several exhibited notable anticancer effects with IC50 values indicating strong efficacy against HepG2 cells .

CompoundIC50 (µg/mL)Cell Line
16.9HepG2
212.6HCT116
328.9A549

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of related pyrazole compounds. The study reported MIC values for various derivatives against common pathogens. The results demonstrated that certain compounds had MIC values comparable to traditional antibiotics like ampicillin .

CompoundMIC (µg/mL)Bacteria
A10Staphylococcus aureus
B20Escherichia coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine
Reactant of Route 2
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.